(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
The compound (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-15(12-11-14(23-17-12)13-3-1-8-20-13)18-6-4-16(5-7-18)21-9-2-10-22-16/h1,3,8,11H,2,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNBFVHGKXJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and isoxazole rings separately, followed by their coupling through a spirocyclic intermediate. Key steps may include:
Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Formation of the Isoxazole Ring: This often involves the reaction of a nitrile oxide with an alkene or alkyne, forming the isoxazole ring through a 1,3-dipolar cycloaddition.
Spirocyclic Intermediate Formation: The furan and isoxazole rings are then linked via a spirocyclic intermediate, typically through a nucleophilic substitution or cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce isoxazolines.
Scientific Research Applications
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects is complex and involves multiple molecular targets and pathways. The furan and isoxazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can be compared with other similar compounds, such as:
Isoxazole Derivatives: These compounds share the isoxazole ring and may have similar biological activities.
Furan Derivatives: Compounds with a furan ring can also exhibit similar chemical reactivity and biological properties.
Spirocyclic Compounds: These compounds have a spirocyclic structure, which can impart unique properties and activities.
The uniqueness of This compound lies in its combination of these functional groups, which can lead to a diverse range of applications and activities.
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS Number: 1351600-89-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.32 g/mol. The structure features a furan ring and an isoxazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₅ |
| Molecular Weight | 318.32 g/mol |
| CAS Number | 1351600-89-9 |
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds often exhibit antimicrobial properties. In a study assessing various compounds, it was found that certain derivatives showed selective activity against Gram-positive bacteria , such as Bacillus subtilis, while demonstrating lower efficacy against Gram-negative bacteria like Escherichia coli .
Key Findings:
- Compounds similar to the target compound have shown minimal inhibitory concentrations (MIC) indicating their potential as antibacterial agents.
- The presence of electron-donating groups in the structure enhances antimicrobial activity.
Anticancer Activity
The anticancer potential of isoxazole derivatives has been widely documented. A notable study highlighted the cytotoxic effects of various benzoxazole derivatives on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
Case Study:
In vitro tests revealed that specific structural modifications in related compounds resulted in significant cytotoxicity against cancer cells while sparing normal cells, suggesting a therapeutic window for further development .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. The following table summarizes the SAR findings relevant to the compound:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups | Increase antibacterial activity |
| Presence of furan ring | Contributes to anti-inflammatory effects |
| Isoxazole moiety | Enhances cytotoxicity against cancer cells |
Q & A
Q. What synthetic strategies are recommended for preparing (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?
- Methodology : Multi-step synthesis is typically required. A plausible approach involves: (i) Cyclization of precursors to form the isoxazole-furan core (e.g., via [3+2] cycloaddition under thermal or catalytic conditions). (ii) Functionalization of the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane moiety through nucleophilic substitution or condensation reactions. (iii) Coupling the two fragments via a methanone linker using cross-coupling or carbonylative coupling.
- Critical Parameters : Optimize reaction temperature (e.g., 80–110°C for cyclization steps) and solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of: (i) NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to confirm regiochemistry and stereochemistry. (ii) High-resolution mass spectrometry (HRMS) for molecular weight verification. (iii) HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- Example : In structurally similar spirocyclic compounds, discrepancies in NMR splitting patterns (e.g., δ 3.5–4.5 ppm for ether-oxygen protons) are critical for confirming spiro ring formation .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?
- Key Data :
| Property | Value/Range | Notes |
|---|---|---|
| Solubility | DMSO >100 mg/mL; aqueous <1 mg/mL | Use polar aprotic solvents for stock solutions |
| Stability | pH 6–8 (stable); hydrolyzes at pH <3 or >10 | Avoid prolonged exposure to acidic/basic conditions |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : (i) Replicate assays under standardized conditions (e.g., cell line-specific viability assays with controls for spirocyclic compound cytotoxicity). (ii) Compare structural analogs (e.g., 3,9-Diazaspiro[5.5]undecane derivatives) to identify substituent effects.
- Case Study : In GABA receptor modulators, minor structural changes (e.g., replacing dioxa with diaza in the spiro ring) significantly alter IC₅₀ values .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
- Strategy : (i) Synthesize derivatives with systematic modifications (e.g., furan → thiophene; spiro ring size variation). (ii) Use molecular docking to prioritize targets (e.g., kinases, GPCRs) based on the spirocyclic scaffold’s conformational flexibility.
- Example : For isoxazole-containing compounds, substituent position (C3 vs. C5) on the heterocycle correlates with binding affinity to ATP pockets .
Q. How can researchers address low yield in the final coupling step of the synthesis?
- Troubleshooting : (i) Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for carbonylative couplings. (ii) Introduce microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 16 h conventional heating).
- Data : Similar methanone couplings achieved 78% yield using DMF as a solvent and NaNO₂ as a catalyst .
Data-Driven Analysis
Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?
- Approach : (i) ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (expected ~2.5 due to furan hydrophobicity) and CYP450 inhibition. (ii) Molecular Dynamics (MD) : Simulate blood-brain barrier permeability, leveraging the spirocyclic scaffold’s rigidity .
Q. How do solvent and temperature variations affect the compound’s reactivity in nucleophilic substitutions?
- Experimental Findings :
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 45 |
| DMF | 80 | 72 |
- Conclusion : Polar aprotic solvents (DMF) at elevated temperatures improve nucleophilic attack on the spirocyclic nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
